Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
This compound features a tetrahydrobenzo[b]thiophene core substituted with a thioacetamido linker, a 1,3,4-oxadiazole ring, and a pyridin-4-yl group. The synthesis involves multiple steps:
Core Formation: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is synthesized as a key intermediate, as described in .
Oxadiazole Synthesis: The 5-(pyridin-4-yl)-1,3,4-oxadiazole-2(3H)-thione moiety is prepared via established methods (), likely involving cyclization of thiosemicarbazides.
Coupling: The thioacetamido group bridges the tetrahydrobenzo[b]thiophene core and the oxadiazole ring through nucleophilic substitution or coupling reactions (inferred from and ).
Structural confirmation relies on NMR (1H, 13C) and HRMS-ESI (as in ), with distinct chemical shifts for the oxadiazole-thio and pyridinyl groups.
Properties
IUPAC Name |
ethyl 2-[[2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-2-27-19(26)16-13-5-3-4-6-14(13)30-18(16)22-15(25)11-29-20-24-23-17(28-20)12-7-9-21-10-8-12/h7-10H,2-6,11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMRMWVDZKQKRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(O3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that integrates multiple pharmacologically significant moieties. The presence of pyridine and oxadiazole rings suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on recent studies and research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Pyridine Ring : Known for its role in various biological activities.
- Oxadiazole Ring : Associated with anticancer properties.
- Benzo[b]thiophene : Implicated in various therapeutic effects.
The unique combination of these moieties may contribute to the compound's biological efficacy.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Targeting specific enzymes such as thymidylate synthase and HDAC (histone deacetylase), which are crucial in cancer cell proliferation.
- Receptor Interaction : Potential interaction with receptors involved in cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives in cancer therapy. The compound's structure suggests it may inhibit key enzymes involved in cancer progression. For instance:
- Inhibition of Telomerase : A common target in cancer therapy that could be affected by the compound's action on cellular mechanisms .
Antimicrobial Activity
The presence of the oxadiazole moiety has been linked to antimicrobial properties. Research indicates that similar compounds exhibit significant antibacterial activity against various pathogens .
Case Studies and Experimental Data
- Anticancer Studies :
-
Antimicrobial Studies :
- Compounds with similar structural features demonstrated notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
- The minimal inhibitory concentration (MIC) values for related compounds showed promising results, indicating potential for further development .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)thio)acetamido)-benzoate | Thiadiazole instead of oxadiazole | Moderate antibacterial activity |
| Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-triazol-2-yl)thio)acetamido)-benzoate | Triazole ring | Enhanced anticancer properties |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Comparative Insights:
Structural Diversity: The oxadiazole-thio group in the target compound introduces unique electronic and steric effects compared to cyanoacrylamido () or thiazole-carboxamide () substituents.
Synthetic Efficiency: The Petasis reaction () yields 22%, lower than the 72–94% achieved via Knoevenagel condensation (). This highlights the challenge of multi-component reactions vs. stepwise condensations.
The oxadiazole-thio group may improve metabolic stability compared to ester-linked analogs ().
Spectroscopic Differentiation: NMR analysis () shows that substituents in regions A and B (e.g., oxadiazole vs. cyano groups) alter chemical shifts, aiding structural elucidation.
Notes
- Synthetic Challenges : The target compound’s multi-step synthesis may require optimization to improve yields, as seen in low-yield Petasis reactions ().
- Research Gaps : Direct biological data for the target compound are absent; future studies should prioritize activity assays against platelet aggregation or inflammation.
Q & A
Q. What synthetic routes are commonly used to construct the 1,3,4-oxadiazole-thioacetamido core of this compound?
The 1,3,4-oxadiazole-thioacetamido moiety is synthesized via cyclocondensation of thiosemicarbazide derivatives or oxidative cyclization. A validated method involves reacting α-chloroacetamide intermediates with 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol under basic conditions (K₂CO₃, DMF, 60–80°C), achieving yields >80% . For the oxadiazole ring itself, cyclization of hydrazide precursors with CS₂ in alkaline media is frequently employed .
Q. Which spectroscopic techniques are essential for structural characterization?
- 1H/13C NMR : Confirms proton environments (e.g., pyridine protons at δ 8.5–8.8 ppm ) and carbon backbone.
- IR Spectroscopy : Identifies C=O (1700–1750 cm⁻¹) and C=S (1250–1300 cm⁻¹) stretches .
- Mass Spectrometry : Verifies molecular ion peaks (e.g., [M⁺] at m/z 404 for derivatives ).
- X-ray Crystallography : Resolves conformational details, such as the tetrahydrobenzo[b]thiophene ring puckering .
Q. What safety protocols should be followed during synthesis?
While specific toxicity data is limited, structural analogs require:
- PPE : Nitrile gloves, safety goggles, and fume hood use .
- Waste Disposal : Incineration >1000°C to prevent thiophene derivative emissions .
Advanced Research Questions
Q. How can reaction yields for the thioacetamido linkage be optimized?
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency.
- Catalysis : Piperidine/acetic acid in toluene improves Knoevenagel condensation rates (5–6 hours, 72–94% yields) .
- Microwave Assistance : Reduces reaction time by 50% and increases yields by 15–20% compared to conventional heating .
Q. What strategies resolve discrepancies between in vitro and in vivo biological activity?
- Pharmacokinetic Profiling : Assess logP (target >3.5 for BBB penetration) and metabolic stability in liver microsomes .
- Permeability Assays : Use PAMPA to predict absorption limitations .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance metabolic resistance .
Q. How are computational methods applied in derivative design?
- Molecular Docking : Targets like AChE (PDB 4EY7) identify critical interactions (e.g., π-π stacking with pyridine) .
- QSAR Models : Use descriptors like polar surface area (PSA <90 Ų) to predict CNS activity .
- Toxicity Screening : ProTox-II evaluates hepatotoxicity risks during lead optimization .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
